IDO1 Inhibitory Potency: An Unknown vs. Nanomolar Potency in a Closely Related Imidazoleisoindole Series
The most relevant biological comparator class for (1H-imidazol-4-yl)(isoindolin-2-yl)methanone is a series of imidazoleisoindole derivatives reported as potent IDO1 inhibitors. Compound 11r from this series exhibited an IC50 of 100 nM in a HeLa cell-based IDO1 assay, demonstrating nanomolar potency [1]. In stark contrast, no IDO1 inhibitory data has been published for the target compound. This absence of data means its potential as an IDO1 inhibitor is entirely unvalidated, placing it at a significant disadvantage compared to the 11r scaffold.
| Evidence Dimension | IDO1 Inhibitory Activity (HeLa cell-based assay) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Imidazoleisoindole derivative 11r, IC50 = 100 nM |
| Quantified Difference | Incalculable; a data gap exists |
| Conditions | Human IDO1 expressed in HeLa cells; compound concentration range not specified for target compound |
Why This Matters
For researchers targeting IDO1, selecting the target compound over a validated nanomolar inhibitor like 11r would be an unjustifiable risk without extensive preliminary screening, making the characterized analog the default superior choice for procurement.
- [1] Zou, Y., Wang, F., Wang, Y., et al. Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies. European Journal of Medicinal Chemistry, 2017, 140, 293-304. View Source
